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Compound of Interest

Compound Name: Methyl isonipecotate

Cat. No.: B140471

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, is a pivotal heterocyclic
building block in medicinal chemistry. Its rigid piperidine core offers a three-dimensional
structural motif that is increasingly sought after in the design of novel therapeutics. This
versatile scaffold provides a robust platform for the synthesis of a diverse array of biologically
active molecules, enabling fine-tuning of physicochemical properties and facilitating optimal
interactions with biological targets. This technical guide provides a comprehensive overview of
methyl isonipecotate, including its chemical properties, synthesis, functionalization, and its
application in the development of innovative therapeutics targeting a range of diseases.

Physicochemical and Spectroscopic Data of Methyl
Isonipecotate

Methyl isonipecotate is a colorless to pale yellow liquid with a characteristic amine-like odor. A
summary of its key physical and spectroscopic properties is provided in the table below.
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Property Value Reference
Molecular Formula C7H13NO:2 [1112]
Molecular Weight 143.18 g/mol [1][2]

CAS Number 2971-79-1 [1][2]
Boiling Point 85-90 °C (lit.) [2]

Density 1.06 g/mL at 25 °C (lit.) [2]

Refractive Index (n20/D)

1.465 (lit.)

[2]

Solubility

Slightly soluble in water;

soluble in chloroform.

[2]

pKa

9.78 £ 0.10 (Predicted)

[2]

1H NMR (CDCls, 500 MHz)

0=9.2 (s, 1H, HCI), 9.0 (s, 1H,
NH), 3.62 (s, 3H, -COOCHS3),
3.2-3.18 (m, 2H, >N-CH2-),
2.92-2.86 (m, 2H, >N-CHz-),
2.7 (m, 1H), 1.98 (m, 2H), 1.8-
1.72 (m, 2H)

[3]

13C NMR

Data not explicitly found for the
free base, but available for

derivatives.

[4]1[5]

Synthesis of Methyl Isonipecotate

Methyl isonipecotate can be synthesized through several routes, with the most common
being the esterification of isonipecotic acid and the reduction of methyl isonicotinate.

General Synthesis Workflow
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Synthesis of Methyl Isonipecotate

Isonipecotic Acid Methanol Acid Catalyst (e.g., H2SOa) Methyl Isonicotinate Reducing Agent (e.qg., Hz/Ru)
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Esterification Reduction

Methyl Isonipecotate Methyl Isonipecotate

Click to download full resolution via product page

Caption: Common synthetic routes to methyl isonipecotate.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for derivatization, allowing for the
introduction of a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation
N-alkylation introduces alkyl groups onto the piperidine nitrogen, a common strategy to
modulate the steric and electronic properties of the molecule.

Experimental Protocol: N-Alkylation with Alkyl Halides

e Reaction Setup: To a round-bottom flask, add methyl isonipecotate (1.0 eq), an anhydrous
solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), and a base (e.g.,
K2COs, 2.0 eq or DIPEA, 1.5 eq).

» Addition of Alkylating Agent: Stir the suspension at room temperature for 10 minutes, then
add the alkyl halide (1.1 eq) dropwise.
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» Reaction Monitoring: Stir the reaction at room temperature or heat as necessary, monitoring
for completion by TLC or LC-MS.

Work-up:

o If K2COs is used, filter the solid salts and wash the filter cake with ACN. Concentrate the
filtrate under reduced pressure.

o If DIPEA is used, concentrate the reaction mixture directly.

Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane
(DCM) and wash sequentially with saturated NaHCOs solution and brine. Dry the organic
layer over anhydrous Na=SOa, filter, and concentrate. Purify the product by silica gel column
chromatography.[6]

Experimental Protocol: Reductive Amination with Aldehydes or Ketones

Imine Formation: Dissolve methyl isonipecotate (1.0 eq) and the aldehyde or ketone (1.1
eq) in an anhydrous solvent such as DCM. Stir at room temperature for 30-60 minutes. A
catalytic amount of acetic acid can be added to facilitate imine formation.

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-

wise.

Reaction Monitoring: Stir the reaction at room temperature and monitor for completion by
TLC or LC-MS.

Work-up: Carefully quench the reaction with saturated NaHCOs solution. Extract the
agueous layer with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SOa, filter,
and concentrate. Purify the product by silica gel column chromatography.

N-Alkylation Workflow
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Methyl Isonipecotate
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Caption: General workflows for N-alkylation of methyl isonipecotate.

N-Acylation

N-acylation introduces an acyl group, forming an amide bond, which is a common feature in
many drug molecules.

Experimental Protocol: N-Acylation with Acyl Chlorides

o Reaction Setup: Dissolve methyl isonipecotate (1.0 eq) in an anhydrous solvent like DCM
and cool to 0 °C.

o Addition of Base: Add a base such as triethylamine (1.2 eq) and stir for 5 minutes.

» Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred
solution at 0 °C.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours,
monitoring by TLC.

e Work-up: Quench the reaction with water. Wash with saturated NaHCOs solution and then
brine.
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 Purification: Separate the organic layer, dry over anhydrous MgSOa or Na2SOa, filter, and
concentrate. Purify the crude product by column chromatography.[7]

Applications in Drug Discovery

The methyl isonipecotate scaffold is a cornerstone in the synthesis of a variety of therapeutic
agents.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxyeicosatrienoic
acids (EETs), which have anti-inflammatory and vasodilatory properties.[8] Inhibition of SEH
increases the levels of EETs, making it a promising therapeutic strategy for hypertension and
inflammatory diseases.[9][10]

Signaling Pathway of Soluble Epoxide Hydrolase
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Caption: seH pathway and the role of its inhibitors.

Quantitative Data for Piperidine-Derived sEH Inhibitors
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Compound Class ICs0 (NM) Target Reference

Piperidine-derived

] 0.4 Human sEH [9]

amides
N,N'-disubstituted

2.2-183 Human sEH [11]
ureas
Sulfonyl ureas 1.69 - 100 Human sgEH [12]
Chromone-2-

1750 Human sEH [13]

carboxamides

Protein Kinase D (PKD) Inhibitors

Protein Kinase D is a family of serine/threonine kinases that regulate various cellular
processes, and their dysregulation is implicated in diseases like cancer.[5][14]

Protein Kinase D Signaling Pathway
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Caption: Simplified Protein Kinase D signaling pathway.

Quantitative Data for Piperidine-Derived PKD Inhibitors
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Compound Class ICs0 (NM) Target Reference

Pyrazolo[3,4-
o 17 -108 PKD [15]
d]pyrimidines

Antitubercular Agents

The emergence of multidrug-resistant tuberculosis necessitates the development of new
antitubercular drugs. The piperidine scaffold has been incorporated into novel compounds with
potent activity against Mycobacterium tuberculosis.[2][16]

Mechanism of Action of Piperidine-Containing Antituberculars

One of the mechanisms of action for some piperidine-containing antitubercular drugs is the
inhibition of arylamine N-acetyltransferase (NAT), an essential enzyme for mycobacterial
survival inside macrophages.[13] Another key target is the enoyl-acyl carrier protein reductase
(InhA), which is involved in mycolic acid synthesis, a crucial component of the mycobacterial
cell wall.[4]

Quantitative Data for Piperidine-Derived Antitubercular Agents

Compound Class MIC (pg/mL) Target Strain Reference
o M. tuberculosis
Benzothiazinones <0.016 [2]
H37Rv

M. tuberculosis

Isoniazid-hydrazones 0.39->100 [4]
H37Rv
Dipiperidi 7.8-31.25 (uM) M. tuberculosis (6]
ipiperidines .8-31.
PP H H37Rv

HIV Protease Inhibitors

HIV protease is a critical enzyme in the viral life cycle, and its inhibition is a key strategy in
antiretroviral therapy. The piperidine scaffold has been utilized as a P2-ligand in the design of
potent HIV-1 protease inhibitors.[1][17]
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Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors are designed to mimic the transition state of the natural substrates of
the HIV protease.[18] They bind to the active site of the enzyme, preventing the cleavage of
viral polyproteins into functional proteins, thus halting the maturation of new, infectious virions.

Quantitative Data for Piperidine-Derived HIV Protease Inhibitors

Compound Class ICs0 (NM) Target Reference
Piperidine-based P2-
] 3.61 - <20 HIV-1 Protease [1][19]
ligands
Oxazolidinone-
o low nM HIV-1 Protease [8]

containing

Conclusion

Methyl isonipecotate is a highly valuable and versatile heterocyclic building block in the field
of drug discovery and development. Its rigid, three-dimensional structure provides a unique
starting point for the synthesis of a wide range of biologically active compounds. The ability to
readily functionalize the piperidine nitrogen through N-alkylation and N-acylation allows for the
systematic exploration of structure-activity relationships and the optimization of
pharmacokinetic and pharmacodynamic properties. As demonstrated by its successful
application in the development of potent inhibitors for targets such as soluble epoxide
hydrolase, protein kinase D, and HIV protease, as well as novel antitubercular agents, the
methyl isonipecotate scaffold will undoubtedly continue to play a crucial role in the design of
the next generation of therapeutics. This guide serves as a foundational resource for
researchers looking to leverage the potential of this remarkable building block in their drug
discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b140471#methyl-isonipecotate-as-a-heterocyclic-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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